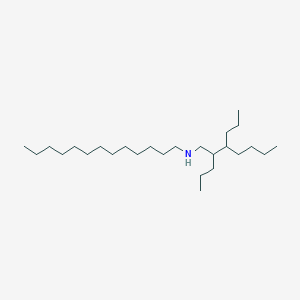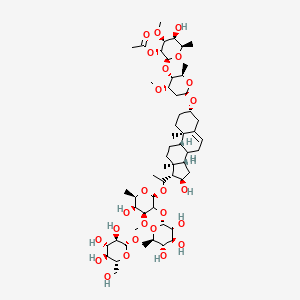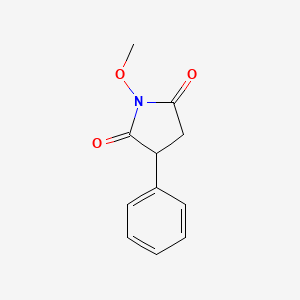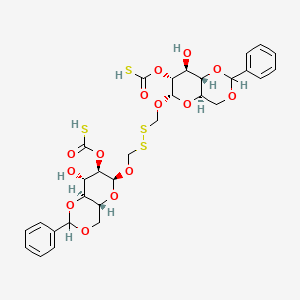![molecular formula C20H19NO2 B14463262 2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate CAS No. 73282-82-3](/img/structure/B14463262.png)
2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings, and a carboxylate ester functional group. The compound also contains a methyl(phenyl)amino group, which adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate typically involves the esterification of naphthalene-1-carboxylic acid with 2-[Methyl(phenyl)amino]ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieving high product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene-1-carboxylate derivatives with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position of the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce various reduced forms of the original compound.
Scientific Research Applications
2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of naphthalene derivatives with biological systems.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The naphthalene ring system can intercalate with DNA, potentially affecting gene expression and cellular function. The methyl(phenyl)amino group may interact with various enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxylate derivatives: These compounds share the naphthalene ring system and carboxylate functional group.
Methyl(phenyl)amino derivatives: Compounds with similar amino groups can exhibit comparable reactivity and biological activity.
Uniqueness
2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate is unique due to the combination of its naphthalene ring system and the methyl(phenyl)amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
73282-82-3 |
|---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-(N-methylanilino)ethyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C20H19NO2/c1-21(17-10-3-2-4-11-17)14-15-23-20(22)19-13-7-9-16-8-5-6-12-18(16)19/h2-13H,14-15H2,1H3 |
InChI Key |
UPMLBGIFIXLYKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


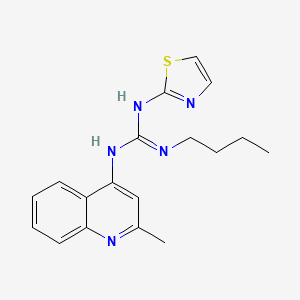
![[[4-(4-diazonioimino-3-methylcyclohexa-2,5-dien-1-ylidene)-2-methylcyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide](/img/structure/B14463190.png)
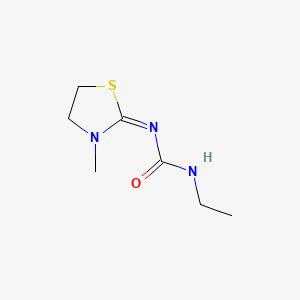
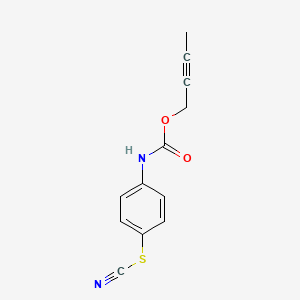

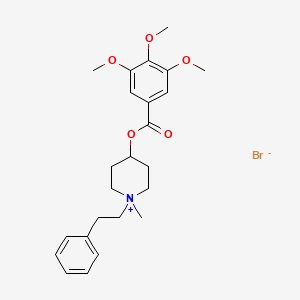
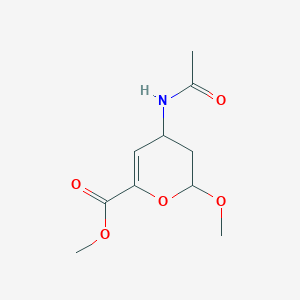
phosphanium chloride](/img/structure/B14463232.png)

![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
